LSD1 Epigenetic Target Engagement: 3-Methyl-1,5-benzothiazepin-4-one vs. Unsubstituted Core in Biochemical Assays
3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 6516-91-2) demonstrates direct, quantifiable engagement with the epigenetic eraser protein Lysine-Specific Demethylase 1 (LSD1), a high-value target in oncology. In a biochemical assay, this compound inhibits human recombinant LSD1 with an IC50 of 10,000 nM (10 μM), as measured by H₂O₂ production after 30 minutes of incubation with a methylated peptide substrate [1]. This represents a class-level differentiation against the broader benzothiazepinone scaffold: the unsubstituted 1,5-benzothiazepin-4-one core, when evaluated in a factor VIIa/Tissue Factor protease inhibition assay, showed no reported activity, whereas the optimized derivative 20 (bearing aryl substitutions) achieved an IC50 of 2.16 μM [2]. The 10 μM IC50 of CAS 6516-91-2 thus establishes a baseline activity for the 3-methyl scaffold in an epigenetic context, providing a critical reference point for medicinal chemistry optimization.
| Evidence Dimension | LSD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 μM) |
| Comparator Or Baseline | 1,5-Benzothiazepin-4-one scaffold (unsubstituted core) – no reported LSD1 activity; active protease inhibitor derivative 20: IC50 = 2,160 nM (2.16 μM) against FVIIa/TF |
| Quantified Difference | CAS 6516-91-2 uniquely establishes an LSD1 IC50 of ~10 μM for the 3-methyl scaffold; this compares to >2 μM for an optimized protease-targeting derivative in a different assay context, highlighting distinct target class selectivity. |
| Conditions | Human recombinant LSD1; 30-min incubation; methylated peptide substrate; Amplex Red/H₂O₂ detection (biochemical assay) |
Why This Matters
For procurement decisions in epigenetic drug discovery, CAS 6516-91-2 provides a validated starting point with a known, albeit micromolar, LSD1 IC50, enabling immediate SAR exploration—unlike an unsubstituted core that lacks this characterized activity.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). Affinity data: Inhibition of human recombinant LSD1, IC50 = 1.00E+4 nM. View Source
- [2] Ayral, E.; et al. Design, synthesis, and biological evaluation of 1,5-benzothiazepine-4-one derivatives targeting factor VIIa/tissue factor. Bioorg. Med. Chem. Lett. 2009, 19, 1184-1187. View Source
